molecular formula C24H25FN2O3 B2804732 2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(2-fluorophenyl)methoxy]pyran-4-one CAS No. 898421-22-2

2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(2-fluorophenyl)methoxy]pyran-4-one

Cat. No. B2804732
CAS RN: 898421-22-2
M. Wt: 408.473
InChI Key: OLWNOYYYOFGWJG-UHFFFAOYSA-N
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Description

The compound “2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(2-fluorophenyl)methoxy]pyran-4-one” is a complex organic molecule that contains several functional groups and structural features. It has a benzylpiperazine moiety, a fluorophenyl group, and a pyran-4-one ring. Each of these components is known to impart specific chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. The benzylpiperazine, fluorophenyl, and pyran-4-one groups each contribute to the overall structure. The presence of the nitrogen atom in the piperazine ring, the fluorine atom on the phenyl ring, and the oxygen atom in the pyran-4-one ring could potentially form hydrogen bonds and other interactions that could influence the compound’s behavior .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The benzylpiperazine moiety might undergo reactions typical of secondary amines, while the fluorophenyl group might participate in electrophilic aromatic substitution reactions. The pyran-4-one ring, being a type of cyclic ketone, might undergo reactions typical of carbonyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would determine properties like solubility, melting point, boiling point, and stability .

Scientific Research Applications

Antibacterial Activity

  • A study on novel oxadiazoles derived from similar compounds demonstrated significant antibacterial activity against various bacterial strains like Bacillus subtilis and Staphylococcus aureus. This suggests potential applications in the development of new antibacterial agents (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).

Cytotoxic/Anticancer Properties

  • Research on Mannich bases, which include structures similar to the compound , has shown that some derivatives possess cytotoxic or anticancer properties. These findings indicate the potential for developing new anticancer drugs (Gul et al., 2019).

Synthesis and Characterization

  • Studies focusing on the synthesis and characterization of related compounds have been conducted, providing valuable insights into the chemical properties and potential applications of such compounds in various fields like medicinal chemistry and drug development (Kočevar, Kepe, Petrič, Polanc, & Verček, 1992).

Antimicrobial and Nematicidal Properties

  • Several studies have synthesized and evaluated compounds with structures similar to the one for their antimicrobial and nematicidal properties. These findings suggest potential applications in agriculture and pharmaceuticals (Georgiadis, 1976).

properties

IUPAC Name

2-[(4-benzylpiperazin-1-yl)methyl]-5-[(2-fluorophenyl)methoxy]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN2O3/c25-22-9-5-4-8-20(22)17-30-24-18-29-21(14-23(24)28)16-27-12-10-26(11-13-27)15-19-6-2-1-3-7-19/h1-9,14,18H,10-13,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLWNOYYYOFGWJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=CC(=O)C(=CO3)OCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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